![molecular formula C26H20AsN B14320252 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile CAS No. 112681-07-9](/img/structure/B14320252.png)
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is an organic compound that features a benzonitrile group attached to a phenyl ring, which is further substituted with a diphenylarsanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile typically involves the following steps:
Formation of the Diphenylarsanyl Group: This can be achieved by reacting diphenylarsine chloride with a suitable phenyl derivative under controlled conditions.
Attachment to Benzonitrile: The diphenylarsanyl-substituted phenyl group is then coupled with benzonitrile through a series of reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the arsenic-containing group.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups to the benzonitrile moiety.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of advanced materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diphenylarsanyl group can form specific bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a similar benzonitrile group but lacking the diphenylarsanyl substitution.
Diphenylarsine derivatives: Compounds with similar arsenic-containing groups but different overall structures.
Uniqueness
4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile is unique due to the combination of the benzonitrile and diphenylarsanyl groups, which confer specific chemical and biological properties not found in simpler analogs
Propiedades
Número CAS |
112681-07-9 |
|---|---|
Fórmula molecular |
C26H20AsN |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
4-[(2-diphenylarsanylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C26H20AsN/c28-20-22-17-15-21(16-18-22)19-23-9-7-8-14-26(23)27(24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-18H,19H2 |
Clave InChI |
ZVCLMZBAFMXZIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3CC4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


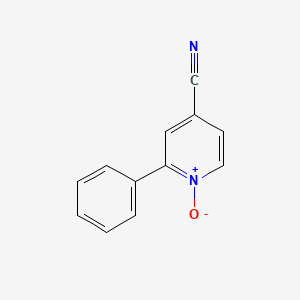
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
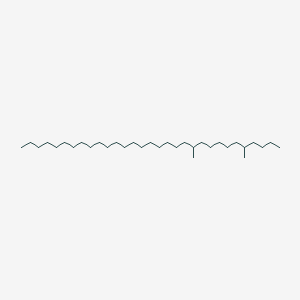
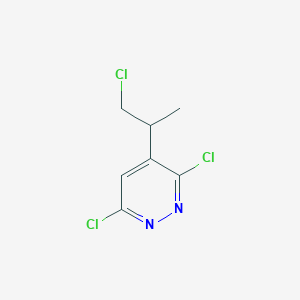
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)

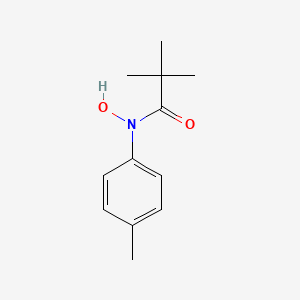
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
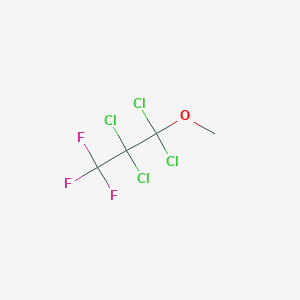
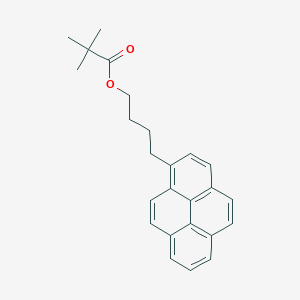
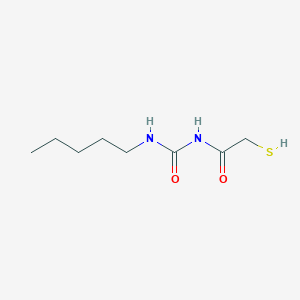

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)
